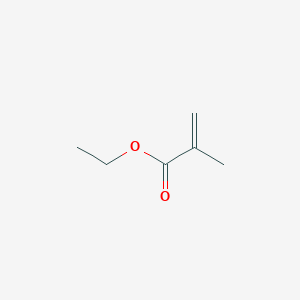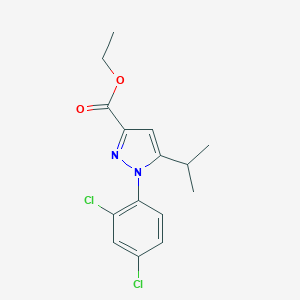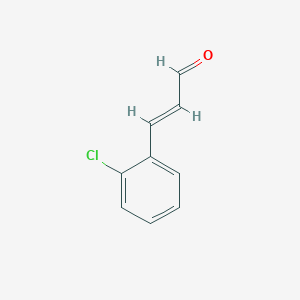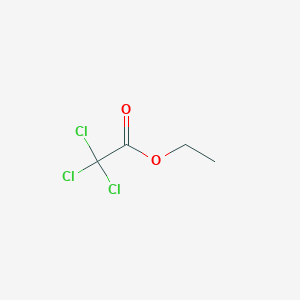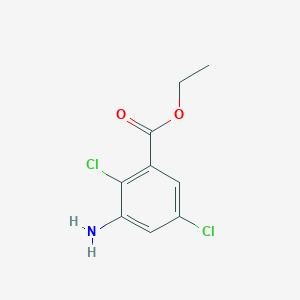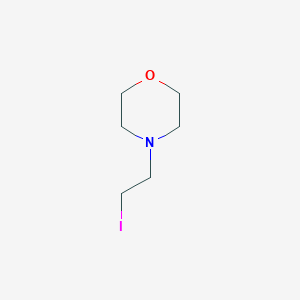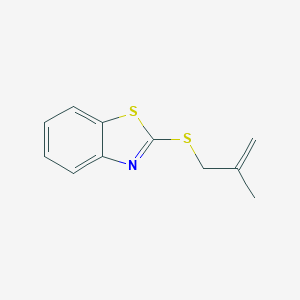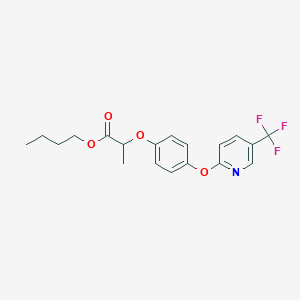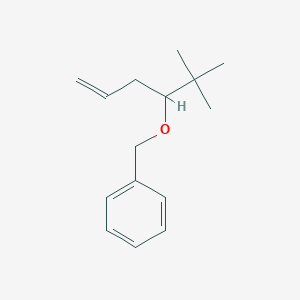
(1-Tert-butyl-but-3-enyloxymethyl)-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Tert-butyl-but-3-enyloxymethyl)-benzene, also known as TBBOM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. TBBOM is a complex molecule with a unique structure that makes it an attractive target for research and development.
Mechanism of Action
The mechanism of action of (1-Tert-butyl-but-3-enyloxymethyl)-benzene is not fully understood, but studies have suggested that it may act by inhibiting specific enzymes or pathways in cells. For example, (1-Tert-butyl-but-3-enyloxymethyl)-benzene has been shown to inhibit the activity of the enzyme histone deacetylase, which plays a role in the regulation of gene expression.
Biochemical and Physiological Effects:
(1-Tert-butyl-but-3-enyloxymethyl)-benzene has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, (1-Tert-butyl-but-3-enyloxymethyl)-benzene has also been shown to have antioxidant activity. Studies have suggested that (1-Tert-butyl-but-3-enyloxymethyl)-benzene may protect cells from oxidative stress by scavenging free radicals.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (1-Tert-butyl-but-3-enyloxymethyl)-benzene in lab experiments is its unique structure, which makes it an attractive target for research and development. However, one of the limitations of using (1-Tert-butyl-but-3-enyloxymethyl)-benzene is its complex synthesis process, which can make it difficult to obtain large quantities of the compound for use in experiments.
Future Directions
There are several future directions for research on (1-Tert-butyl-but-3-enyloxymethyl)-benzene. One area of research is the development of new synthetic methods for the production of (1-Tert-butyl-but-3-enyloxymethyl)-benzene. Another area of research is the exploration of (1-Tert-butyl-but-3-enyloxymethyl)-benzene's potential as a building block for the synthesis of new materials with specific properties. In addition, further studies are needed to fully understand the mechanism of action of (1-Tert-butyl-but-3-enyloxymethyl)-benzene and its potential applications in the field of medicinal chemistry.
Synthesis Methods
The synthesis of (1-Tert-butyl-but-3-enyloxymethyl)-benzene is a complex process that involves several steps. One of the most commonly used methods for synthesizing (1-Tert-butyl-but-3-enyloxymethyl)-benzene is the Grignard reaction. In this method, a Grignard reagent is reacted with a benzene derivative to form the (1-Tert-butyl-but-3-enyloxymethyl)-benzene compound. Other methods, such as the Suzuki coupling reaction and the Heck reaction, have also been used to synthesize (1-Tert-butyl-but-3-enyloxymethyl)-benzene.
Scientific Research Applications
(1-Tert-butyl-but-3-enyloxymethyl)-benzene has been the subject of extensive research due to its potential applications in various fields. In medicinal chemistry, (1-Tert-butyl-but-3-enyloxymethyl)-benzene has been studied for its potential as an anti-cancer agent. Studies have shown that (1-Tert-butyl-but-3-enyloxymethyl)-benzene can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. (1-Tert-butyl-but-3-enyloxymethyl)-benzene has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.
In materials science, (1-Tert-butyl-but-3-enyloxymethyl)-benzene has been studied for its potential as a building block for the synthesis of complex organic materials. (1-Tert-butyl-but-3-enyloxymethyl)-benzene has a unique structure that makes it an attractive target for the design of new materials with specific properties.
properties
IUPAC Name |
2,2-dimethylhex-5-en-3-yloxymethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-5-9-14(15(2,3)4)16-12-13-10-7-6-8-11-13/h5-8,10-11,14H,1,9,12H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTMRCFVBOCVMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC=C)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Tert-butyl-but-3-enyloxymethyl)-benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


